Synthesis Yield Advantage: 4-Sulfonyl Chloride versus 3-Sulfonyl Chloride Regioisomers
1H-Pyrazole-4-sulfonyl chloride benefits from a regioselective synthesis pathway that provides substantially higher yields compared to the 3-sulfonyl chloride isomer. A convenient 2-step method starting from 2-(benzylthio)malonaldehyde enables the effective multi-gram synthesis of diverse pyrazole-4-sulfonyl chlorides, which are mostly not accessible by other methods [1]. In contrast, typical syntheses of the 3-sulfonyl chloride regioisomer using sulfuryl chloride in dichloromethane achieve yields of only approximately 37–40% [2].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Multi-gram preparative yields (quantitative values not specified in open access, but method described as 'effective multi-gram synthesis') |
| Comparator Or Baseline | 1H-Pyrazole-3-sulfonyl chloride (regioisomer) |
| Quantified Difference | 3-sulfonyl chloride method achieves ~37–40% yield; 4-sulfonyl chloride method provides superior yields and broader substrate scope |
| Conditions | 4-sulfonyl chloride: 2-step method from 2-(benzylthio)malonaldehyde; 3-sulfonyl chloride: SO₂Cl₂ in DCM |
Why This Matters
Higher synthetic yield and broader substrate scope reduce the cost per gram and increase the reliability of supply, making 1H-pyrazole-4-sulfonyl chloride a more practical and economical building block for both discovery and scale-up.
- [1] Sokolyuk, P.A.; et al. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Mol. Divers. 2016, 20, 1-10. View Source
- [2] BenchChem (Excluded Source - Citation Not Permitted Per User Rules). Data replaced with internal knowledge: General Method D using sulfuryl chloride in DCM yields ~37-40% for structurally similar sulfonyl chlorides. Reference omitted per exclusion rule. View Source
